Specific Scientific Field: Organic Chemistry.
Summary of the Application: This compound is used in the synthesis of Erythro (±) Isomer by Reduction and Threo (±) Isomer by Inversion Method.
Methods of Application or Experimental Procedures: The Erythro (±) isomer has been obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C.
Summary of the Results or Outcomes: The method reported for the synthesis of these isomers is cost-effective, yields excellent results, and is suitable for large-scale synthesis.
Specific Scientific Field: Organic Chemistry and Biology.
Summary of the Application: The tert-butyl group is known for its unique reactivity pattern, which is utilized in various chemical transformations.
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular chemical transformation or biological pathway being studied.
Tert-butyl 2-hydroxy-2-methylpropanoate is an organic compound with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol. This compound features a tert-butyl group, a hydroxyl group, and a methylpropanoate moiety, making it a versatile ester derivative. Its structure consists of a central carbon atom bonded to a hydroxyl group (–OH), a tert-butyl group (C(CH₃)₃), and a carbonyl group (C=O) that is further attached to two methyl groups, which gives it the designation of 2-hydroxy-2-methylpropanoate .
For instance, the reaction with aqueous potassium hydroxide leads to the formation of 2-hydroxy-2-methylpropanoic acid.
Tert-butyl 2-hydroxy-2-methylpropanoate can be synthesized through several methods:
Tert-butyl 2-hydroxy-2-methylpropanoate finds applications in various fields:
Several compounds share structural similarities with tert-butyl 2-hydroxy-2-methylpropanoate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Butyl 2-hydroxy-2-methylpropanoate | C₈H₁₆O₃ | Contains an additional butyl group |
Tert-butyl α-hydroxyisobutyrate | C₈H₁₈O₃ | Features an α-hydroxyl group, enhancing reactivity |
Ethyl 2-hydroxy-2-methylpropanoate | C₇H₁₄O₃ | Ethyl substituent instead of tert-butyl |
Uniqueness: Tert-butyl 2-hydroxy-2-methylpropanoate is distinguished by its robust tert-butyl group, which imparts specific steric hindrance and solubility characteristics compared to its analogs. This property may influence its reactivity and utility in synthetic applications.
Flammable